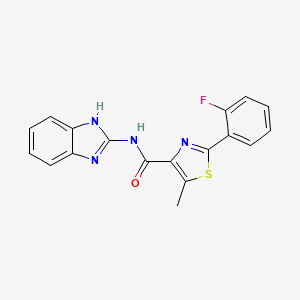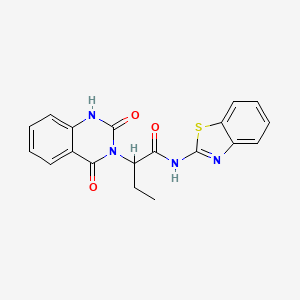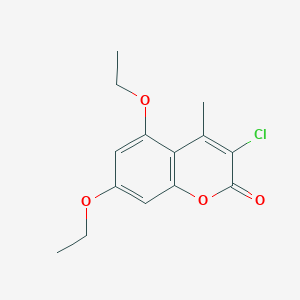![molecular formula C26H21FN2O3 B11152124 3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one](/img/structure/B11152124.png)
3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to an isochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with a fluorophenyl group through nucleophilic substitution reactions.
The isochromenone structure can be synthesized via a series of cyclization reactions involving aromatic aldehydes and ketones. The final step involves coupling the piperazine derivative with the isochromenone structure under conditions that promote the formation of the carbonyl linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the piperazine or isochromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The isochromenone structure contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazino derivatives: These compounds share the piperazine and fluorophenyl moieties but differ in their additional substituents and overall structure.
Isochromenone derivatives: Compounds with similar isochromenone structures but different substituents on the aromatic ring.
Uniqueness
3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one is unique due to its combination of a fluorophenyl-piperazine moiety with an isochromenone structure. This unique combination enhances its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C26H21FN2O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]isochromen-1-one |
InChI |
InChI=1S/C26H21FN2O3/c27-22-11-5-6-12-23(22)28-13-15-29(16-14-28)25(30)21-10-4-3-9-20(21)24-17-18-7-1-2-8-19(18)26(31)32-24/h1-12,17H,13-16H2 |
InChI Key |
SXFAHJVPISEWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3C4=CC5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11152048.png)
![trans-4-[({[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11152053.png)

![(S)-methyl 2'-amino-5-fluoro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate](/img/structure/B11152061.png)
![N-isopropyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11152065.png)
![(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11152074.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11152081.png)
![1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid](/img/structure/B11152088.png)
![1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11152095.png)

![7,8-dimethoxy-5-methyl-3-[2-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-oxoethyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11152103.png)
![methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11152106.png)

